An In-depth Technical Guide to 5-Aza-7-deazaguanine: Biochemical and Physical Properties
An In-depth Technical Guide to 5-Aza-7-deazaguanine: Biochemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aza-7-deazaguanine is a modified purine (B94841) nucleobase analog that has garnered significant interest in the fields of biochemistry and drug development. As an isomer of guanine, its unique structure, characterized by the substitution of a nitrogen atom at the 5th position and a carbon atom at the 7th position of the purine ring, confers distinct biochemical and physical properties.[1][2] This technical guide provides a comprehensive overview of the core biochemical and physical characteristics of 5-Aza-7-deazaguanine, its mechanism of action as a DNA methyltransferase inhibitor, and detailed experimental protocols for its study and application.
Physical and Chemical Properties
5-Aza-7-deazaguanine, with the IUPAC name 2-Aminoimidazo[1,2-a][3][4][5]triazin-4(1H)-one, is a heterocyclic organic compound.[1] Its molecular formula is C5H5N5O, and it has a molar mass of 151.1261 g/mol .[1]
Summary of Physical and Chemical Data
| Property | Value | Reference |
| IUPAC Name | 2-Aminoimidazo[1,2-a][3][4][5]triazin-4(1H)-one | [1] |
| Synonyms | 5-Aza-7-deazaguanine | [1] |
| Molecular Formula | C5H5N5O | [1] |
| Molar Mass | 151.1261 g/mol | [1] |
| Melting Point | > 240 °C (decomposition) | |
| Solubility | 5 mg/mL in H2O (with ultrasonic and pH adjustment to 9 with NaOH) | [3] |
| pKa | Not explicitly found for the base, but studied for its nucleoside derivatives. |
Biochemical Properties and Mechanism of Action
The primary biochemical activity of 5-Aza-7-deazaguanine and its nucleoside derivatives is the inhibition of DNA methyltransferases (DNMTs).[6] This mechanism is analogous to that of other well-studied 5-aza-cytidine analogs, such as 5-azacytidine (B1684299) and decitabine (B1684300) (5-aza-2'-deoxycytidine).
Inhibition of DNA Methyltransferases
5-Aza-7-deazaguanine, upon incorporation into DNA, is thought to act as a suicide inhibitor of DNMTs. The proposed mechanism involves the formation of a covalent bond between the enzyme and the modified base, which subsequently leads to the degradation of the DNMT protein, particularly DNMT1.[6][7][8] This depletion of active DNMTs results in a passive demethylation of the genome during DNA replication, as the newly synthesized DNA strands are not methylated.
The inhibition of DNMTs, particularly DNMT1, DNMT3A, and DNMT3B, by 5-aza compounds has been shown to reactivate the expression of tumor suppressor genes that were silenced by hypermethylation.[9] This reactivation can induce cell cycle arrest, apoptosis, and a reduction in the tumorigenic potential of cancer cells.
Downstream Signaling Pathways
The inhibition of DNA methylation by 5-Aza-7-deazaguanine analogs can impact various downstream signaling pathways. While direct studies on 5-Aza-7-deazaguanine are limited, research on related compounds like decitabine has shown effects on pathways such as the JAK/STAT pathway, which is crucial for regulating cellular proliferation, differentiation, and apoptosis. The re-expression of silenced genes can modulate the activity of key components of these pathways.
Quantitative Biological Activity Data
IC50 Values of 5-Azacytidine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Reference |
| A549 | Lung Cancer | 2218 | 48 hours | [10] |
| SK-MES-1 | Lung Cancer | 1629 | 48 hours | [10] |
| H1792 | Lung Cancer | 1471 | 48 hours | [10] |
| H522 | Lung Cancer | 1948 | 48 hours | [10] |
| MOLT4 | Acute Lymphoblastic Leukemia | 16510 (24h), 13450 (48h) | 24 and 48 hours | [11] |
| Jurkat | Acute Lymphoblastic Leukemia | 12810 (24h), 9780 (48h) | 24 and 48 hours | [11] |
Experimental Protocols
The following protocols are based on established methods for studying the effects of DNA methyltransferase inhibitors like 5-azacytidine and can be adapted for 5-Aza-7-deazaguanine.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., A549, HeLa, MCF-7) in appropriate culture vessels at a density that allows for logarithmic growth during the treatment period.
-
Compound Preparation: Prepare a stock solution of 5-Aza-7-deazaguanine. Due to its limited aqueous solubility, a stock solution can be prepared in water with pH adjustment to 9 using NaOH and sonication.[3]
-
Treatment: The day after seeding, treat the cells with the desired concentrations of 5-Aza-7-deazaguanine. The treatment duration can vary depending on the experiment, but for demethylation studies, a period of 48-72 hours is common to allow for at least one round of DNA replication.
DNA Methylation Analysis by Bisulfite Sequencing
Bisulfite sequencing is the gold standard for analyzing DNA methylation at single-base resolution.
-
Genomic DNA Isolation: Extract high-quality genomic DNA from treated and control cells using a commercially available kit.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[12][13] Several commercial kits are available for this step.
-
PCR Amplification: Amplify the target genomic regions using primers specific for the bisulfite-converted DNA.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Align the sequences to a reference genome and quantify the methylation levels at each CpG site by comparing the number of cytosines (methylated) to thymines (converted from unmethylated cytosines).
References
- 1. 5-Aza-7-deazaguanine - Wikipedia [en.wikipedia.org]
- 2. 5-Aza-7-deazapurine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Aza-Deoxycytidine Induces Selective Degradation of DNA Methyltransferase 1 by a Proteasomal Pathway That Requires the KEN Box, Bromo-Adjacent Homology Domain, and Nuclear Localization Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 13. Bisulfite Sequencing: Introduction, Features, Workflow, and Applications - CD Genomics [cd-genomics.com]
